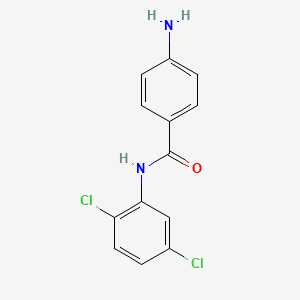

3-Amino-N-(3-chloro-4-methoxyphenyl)benzamide

Vue d'ensemble

Description

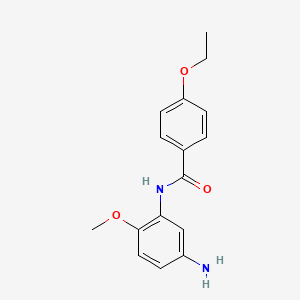

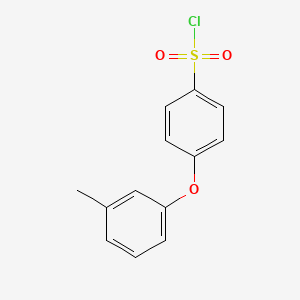

3-Amino-N-(3-chloro-4-methoxyphenyl)benzamide is a biochemical compound used for proteomics research . It has a molecular formula of C14H13ClN2O2 and a molecular weight of 276.72 .

Synthesis Analysis

The synthesis of benzamide derivatives, including 3-Amino-N-(3-chloro-4-methoxyphenyl)benzamide, can be achieved through the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient .Chemical Reactions Analysis

The chemical reaction involved in the synthesis of 3-Amino-N-(3-chloro-4-methoxyphenyl)benzamide is the acylation of amines with benzoic acids . The reaction is performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth .Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Amino-N-(3-chloro-4-methoxyphenyl)benzamide include a molecular weight of 276.72 and a molecular formula of C14H13ClN2O2 . Additional properties such as melting point, boiling point, solubility, and spectral data are not available in the retrieved sources.Applications De Recherche Scientifique

Sure! Here is a comprehensive analysis of the scientific research applications of 3-Amino-N-(3-chloro-4-methoxyphenyl)benzamide, focusing on six unique fields:

Pharmaceutical Research

3-Amino-N-(3-chloro-4-methoxyphenyl)benzamide is extensively studied for its potential as a pharmaceutical compound. Its structure allows it to interact with various biological targets, making it a candidate for drug development. Researchers are exploring its efficacy in treating conditions such as cancer, inflammation, and bacterial infections .

Proteomics

This compound is used in proteomics research to study protein interactions and functions. Its unique chemical properties enable it to bind selectively to certain proteins, facilitating the identification and analysis of protein complexes. This is crucial for understanding cellular processes and disease mechanisms .

Chemical Synthesis

In synthetic chemistry, 3-Amino-N-(3-chloro-4-methoxyphenyl)benzamide serves as a building block for creating more complex molecules. Its reactivity with various electrophiles and nucleophiles makes it valuable in the synthesis of heterocyclic compounds, which are important in medicinal chemistry .

Biological Assays

The compound is used in biological assays to evaluate its biological activity and potential therapeutic effects. These assays help determine its efficacy and safety profile, providing essential data for further drug development and clinical trials .

Material Science

Researchers are investigating the use of 3-Amino-N-(3-chloro-4-methoxyphenyl)benzamide in material science, particularly in the development of new polymers and nanomaterials. Its chemical stability and functional groups make it suitable for creating materials with specific properties, such as enhanced durability or conductivity .

Environmental Science

In environmental science, this compound is studied for its potential role in pollution control and remediation. Its ability to interact with various pollutants can be harnessed to develop new methods for detecting and neutralizing environmental contaminants .

Mécanisme D'action

Target of Action

Benzamides, the class of compounds to which it belongs, are known to interact with a variety of biological targets, including enzymes and receptors, depending on their specific structures .

Mode of Action

Benzamides typically act through direct interaction with their targets, often forming covalent bonds or non-covalent interactions that modulate the activity of the target .

Biochemical Pathways

Benzamides can influence a variety of biochemical pathways depending on their specific targets .

Safety and Hazards

Propriétés

IUPAC Name |

3-amino-N-(3-chloro-4-methoxyphenyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClN2O2/c1-19-13-6-5-11(8-12(13)15)17-14(18)9-3-2-4-10(16)7-9/h2-8H,16H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLALCPRDHNCQOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-N-(3-chloro-4-methoxyphenyl)benzamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(Trifluoromethyl)benzoyl]-1,4-diazepane](/img/structure/B3072060.png)

![1-[(2-Bromophenyl)methyl]-1,4-diazepane](/img/structure/B3072079.png)

![N-[(2-Chloro-4-fluorophenyl)methyl]cyclopropanamine](/img/structure/B3072121.png)